メチルヒドロキノン

概要

説明

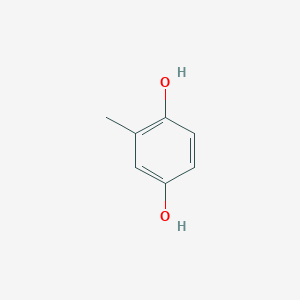

メチルヒドロキノンは、トルヒドロキノンとしても知られており、化学式CH₃C₆H₃-1,4-(OH)₂を持つ芳香族有機化合物です。これは、ベンゼン環のパラ位にメチル基が置換されたヒドロキノンの誘導体です。この化合物は、白色の結晶性固体であり、科学研究や産業における様々な用途で知られています。

科学的研究の応用

Methylhydroquinone has a wide range of applications in scientific research:

作用機序

メチルヒドロキノンの作用機序には、酸化還元反応を起こす能力が関係しています。条件に応じて、酸化剤または還元剤として作用することができます。 生物系では、細胞の酸化還元プロセスを阻害し、酸化ストレスを誘発することにより、細胞の増殖を阻害することができます . このため、癌治療における治療的用途の可能性があります。

類似化合物の比較

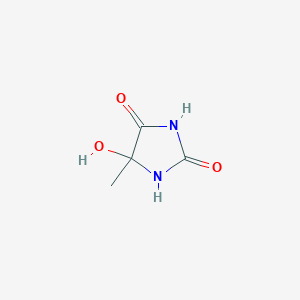

メチルヒドロキノンは、次のような他のヒドロキノン誘導体と類似しています。

カテコール: ベンゼン-1,2-ジオールとして知られており、ベンゼン環に2つのヒドロキシル基がオルト位に結合しています.

レゾルシノール: ベンゼン-1,3-ジオールとして知られており、ベンゼン環に2つのヒドロキシル基がメタ位に結合しています.

メチルヒドロキノンは、メチル基の存在により、化学反応性と生物学的活性に影響を与えます。このメチル基は、ヒドロキノンと比べて疎水性が高いため、溶解度や生物膜との相互作用に影響を与えます。

生化学分析

Biochemical Properties

Methylhydroquinone plays a role in various biochemical reactions. It is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . This property allows Methylhydroquinone to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved and the environmental conditions.

Cellular Effects

Methylhydroquinone has been found to inhibit the growth of endothelial and tumor cells in culture in the micromolar range . It influences cell function by interacting with various cell signaling pathways, potentially affecting gene expression and cellular metabolism . The specific cellular processes influenced by Methylhydroquinone can vary depending on the cell type and the presence of other biomolecules.

Molecular Mechanism

At the molecular level, Methylhydroquinone exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific biomolecules Methylhydroquinone interacts with and the environmental conditions.

Dosage Effects in Animal Models

The effects of Methylhydroquinone can vary with different dosages in animal models

Metabolic Pathways

Methylhydroquinone is involved in several metabolic pathways. It has been found to be degraded by certain strains via two metabolic pathways branching at 2-methylhydroquinone

Transport and Distribution

Methylhydroquinone is likely to be transported and distributed within cells and tissues

準備方法

メチルヒドロキノンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、G103S、G103S/A107G、およびG103S/A107Tなどの特定の変異体を使用して、o-クレゾールの酸化を行うことです . 別の方法には、パラメトキシフェノールまたはパラジメトキシベンゼンを、100℃から300℃の温度で、酸触媒、好ましくは固体酸触媒と接触させることが含まれます . 工業生産方法では、これらの合成経路が効率性と収率が高いため、よく使用されます。

化学反応の分析

メチルヒドロキノンは、次のような様々な化学反応を起こします。

酸化: 多くの化学プロセスにおいて重要な中間体であるキノンを形成するために酸化することができます。

還元: 様々な用途で使用されるヒドロキノンを形成するために還元することができます。

置換: ベンゼン環にヒドロキシル基が存在するため、求電子置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

メチルヒドロキノンは、科学研究において幅広い用途があります。

類似化合物との比較

Methylhydroquinone is similar to other hydroquinone derivatives such as:

Catechol: Known as benzene-1,2-diol, it has two hydroxyl groups bonded to a benzene ring in an ortho position.

Resorcinol: Known as benzene-1,3-diol, it has two hydroxyl groups bonded to a benzene ring in a meta position.

Methylhydroquinone is unique due to the presence of a methyl group, which influences its chemical reactivity and biological activity. This methyl group makes it more hydrophobic compared to hydroquinone, affecting its solubility and interaction with biological membranes.

特性

IUPAC Name |

2-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHDIAIOKMXOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020876 | |

| Record name | Methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid with a slight odor; [Eastman Chemical MSDS] | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-71-6 | |

| Record name | Methylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332W51E0OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

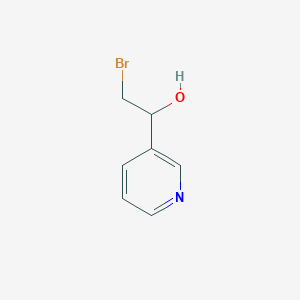

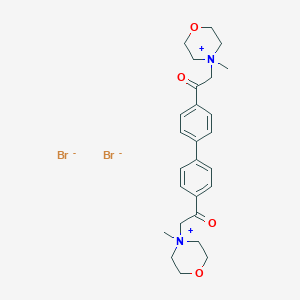

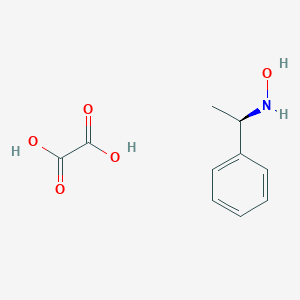

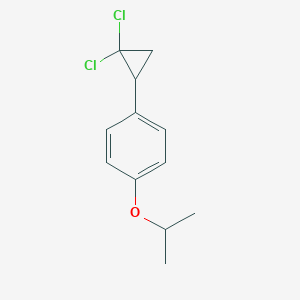

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

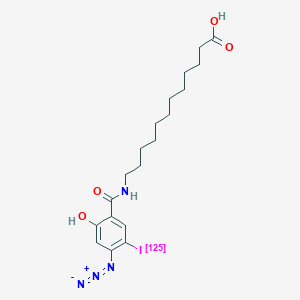

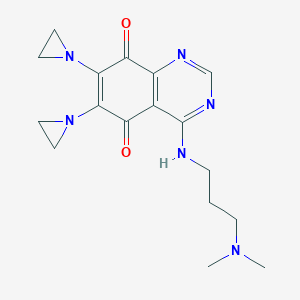

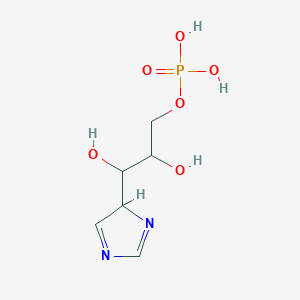

Feasible Synthetic Routes

A: Methylhydroquinone (2-methylhydroquinone) has the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. []

A: Yes, various studies employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize methylhydroquinone. [, , , ]

A: Research on methylhydroquinone often involves its generation and reactivity in specific media, such as acidic solutions or during photooxidation experiments. [, ] Stability under specific conditions is typically addressed within the context of the study.

A: While not a catalyst itself, methylhydroquinone plays a role in reactions involving enzymes like manganese-dependent peroxidase (MnP). MnP catalyzes the reduction of cytochrome c in the presence of hydrogen peroxide, Mn(II)-tartrate, and methylhydroquinone, with the reaction relying on the formation of benzosemiquinone from methylhydroquinone. []

A: Studies comparing hydroquinone and methylhydroquinone demonstrate the influence of substituents. For example, in the photooxidation of cresols using zinc oxide, both compounds yield different product distributions, indicating the impact of the methyl group on the reaction pathway. [] Additionally, research on all-trans-retinal (RAL) photoreactivity shows varying rate constants for its reaction with hydroquinone, methylhydroquinone, and other substituted hydroquinones, highlighting the impact of substituent size and electronics on reactivity. [, ]

A: Research suggests that bacterial dioxygenases exhibit varying substrate specificity for hydroquinone and methylhydroquinone. [, ] This difference implies that even a small structural change like the addition of a methyl group can significantly impact enzyme-substrate interactions.

A: Studies indicate that methylhydroquinone can induce oxidative DNA damage in vitro, particularly in the presence of copper ions. This damage is linked to potential carcinogenic and reproductive toxicity. [, ] Research in rats suggests that methylhydroquinone contributes to toluene-induced reproductive toxicity by causing oxidative damage to spermatozoa. []

A: While not as widely studied as other phenolic compounds, research shows that methylhydroquinone is a byproduct of o-cresol degradation during ozonation, a wastewater treatment process. [] This finding suggests the need to consider its potential presence and impact on the environment.

A: Research often explores the use of modified hydroquinones for different purposes. For example, studies investigate the synthesis and properties of polymers containing methylhydroquinone alongside other monomers. [, , ] These investigations highlight the ongoing search for materials with tailored properties, potentially serving as alternatives in certain applications.

A: Common techniques used to characterize and quantify methylhydroquinone include high-performance liquid chromatography (HPLC), gas chromatography (GC), UV-Vis spectroscopy, and electrochemical methods. [, , , ] These tools allow researchers to analyze its presence, concentration, and reactivity in various settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B43813.png)